

Application Notes and Protocols for n-Nonanoylmorpholine in Insect Repellent Bioassays

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Compound of Interest

Compound Name: *n*-Nonanoylmorpholine

CAS No.: 5299-64-9

Cat. No.: B1210210

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Introduction

n-Nonanoylmorpholine, also known as pelargonic acid morpholide, is a synthetic compound with reported insect repellent properties. As an amide derivative of pelargonic acid (a naturally occurring fatty acid) and morpholine, it represents a class of compounds of interest for personal protection against disease vectors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for evaluating the efficacy of **n-Nonanoylmorpholine** in various insect repellent bioassays. The methodologies described herein are grounded in established standards from organizations such as the World Health Organization (WHO) to ensure scientific rigor and reproducibility.

Chemical and Physical Properties

A foundational understanding of the test substance is critical for appropriate formulation and bioassay design.

Property	Value
IUPAC Name	1-(Morpholin-4-yl)nonan-1-one
Synonyms	4-(1-Oxononyl)morpholine, Pelargonic acid morpholide
Molecular Formula	C ₁₃ H ₂₅ NO ₂
Molar Mass	227.34 g/mol
Appearance	Liquid
Solubility in Water	Insoluble

(Source: NIST Chemistry WebBook)

The insolubility of **n-Nonanoylmorpholine** in water necessitates its formulation in suitable organic solvents, such as ethanol or acetone, for topical application in bioassays.

Hypothesized Mechanism of Action

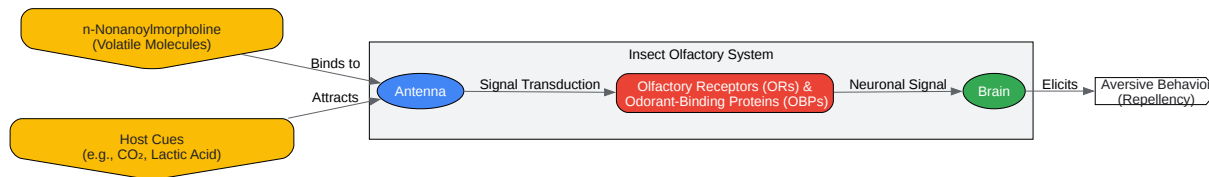
While the precise molecular mechanism of **n-Nonanoylmorpholine**'s repellent activity is not extensively elucidated in publicly available literature, we can hypothesize its mode of action based on the known mechanisms of other repellents. The interaction between a repellent and an insect is a complex process that begins with the detection of volatile chemical cues by the insect's olfactory system.

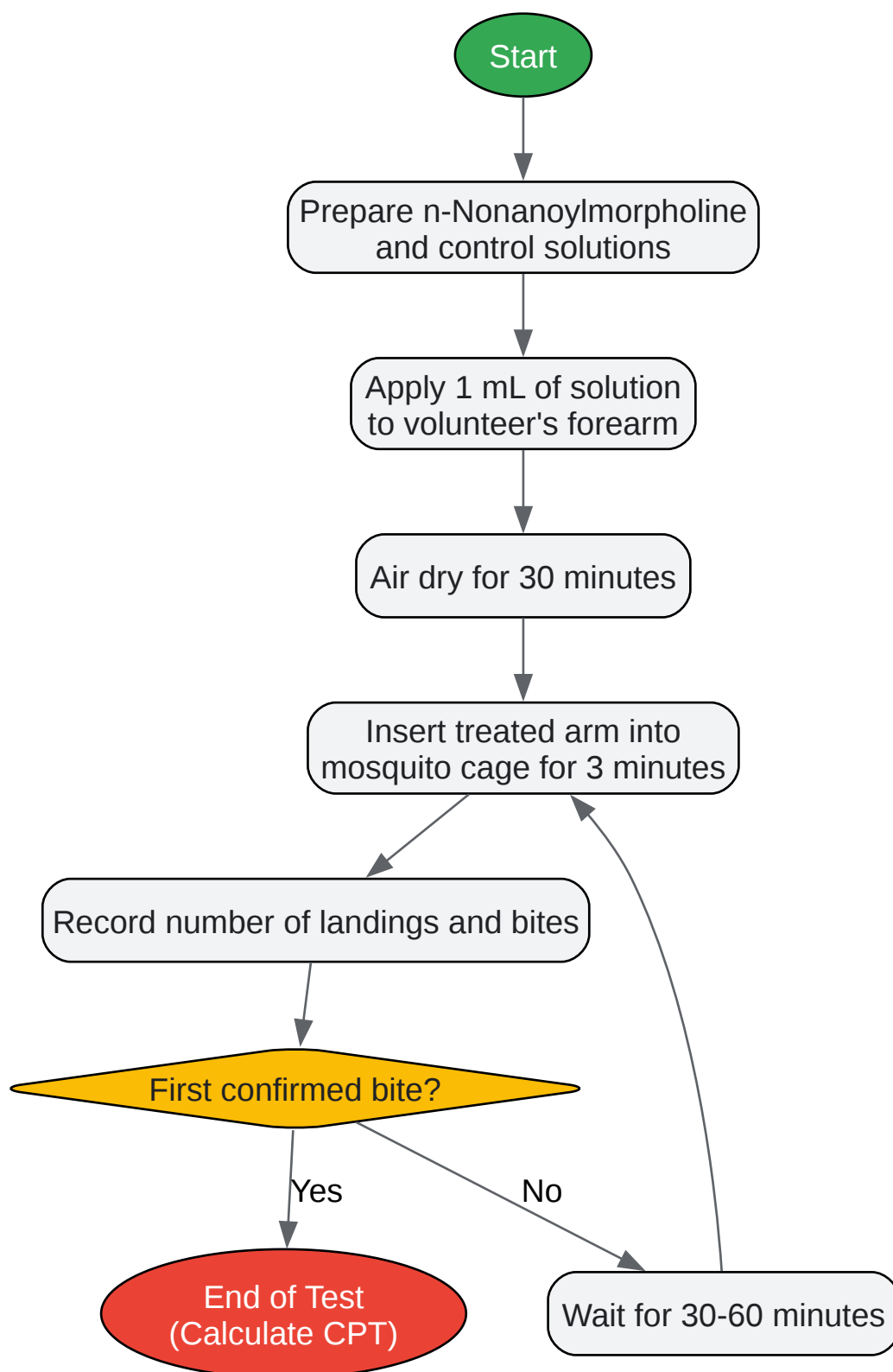
Repellents are thought to act through one or more of the following mechanisms:

- **Receptor Agonism/Antagonism:** Repellent molecules may directly interact with olfactory receptors (ORs) on the insect's antennae. This interaction can either overstimulate the receptors, causing a disorganized and aversive behavior, or block the receptors that detect host cues, effectively making the host "invisible" to the insect.
- **Disruption of Odor plumes:** Some synthetic repellents may function by disrupting the chemical profile of host scents on the skin's surface, thereby confusing the insect's host-seeking behavior.

- Contact Irritancy (Excito-repellency): The compound may induce an irritating or startling response upon contact, causing the insect to move away from the treated surface.

Given its structure as an amide of a fatty acid, **n-Nonanoylmorpholine** may interfere with the insect's olfactory system, potentially by binding to odorant-binding proteins (OBPs) or interacting with specific olfactory receptors that detect fatty acids, which are key components of human scent.





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Caption: Workflow for the arm-in-cage insect repellent bioassay.

3. Detailed Steps:

- **Preparation of Test Solutions:** Prepare a range of concentrations of **n-Nonanoylmorpholine** in the chosen solvent (e.g., 5%, 10%, 20% w/v). Also prepare the positive and negative control solutions.
- **Volunteer Preparation:** Volunteers should avoid using any scented products on the day of the test. A defined area of the forearm (e.g., 600 cm²) is marked for application.
- **Application:** Apply a standardized volume (typically 1 mL) of the test or control solution evenly over the marked area of the skin.
- **Acclimation:** Allow the treated arm to air dry for a specified period (e.g., 30 minutes) before the first exposure.
- **Exposure:** The volunteer inserts the treated forearm into the cage containing the mosquitoes for a set duration (e.g., 3 minutes).
- **Data Recording:** During the exposure period, an observer records the number of mosquito landings and probes/bites.
- **Re-exposure:** The exposure is repeated at regular intervals (e.g., every 30 or 60 minutes) until the repellent fails.
- **Defining Repellent Failure:** Repellent failure is typically defined as the first confirmed bite, which may be followed by a second bite within the same or subsequent exposure period to ensure it was not a chance occurrence.
- **Calculating Complete Protection Time (CPT):** The CPT is the time from the application of the repellent until the first confirmed bite.

4. **Data Analysis and Interpretation:** The mean CPT for each concentration of **n-Nonanoylmorpholine** is calculated and compared to the positive and negative controls using appropriate statistical tests (e.g., ANOVA with post-hoc tests). This will determine the dose-dependent efficacy of the compound.

Laboratory Bioassays: Olfactometer Tests

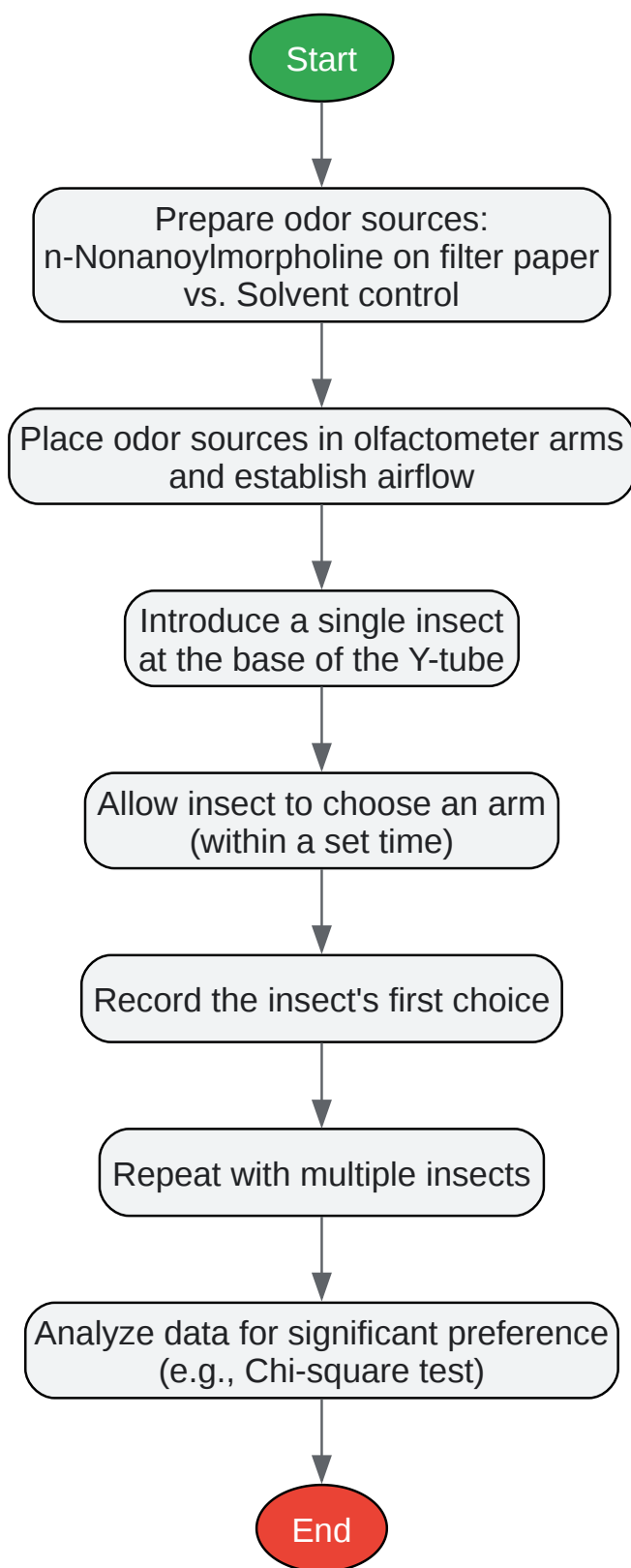
Olfactometer bioassays are used to assess the spatial repellency or attractant-inhibiting properties of a compound without direct contact. A Y-tube or four-arm olfactometer is commonly used for this purpose.

Protocol: Y-Tube Olfactometer Bioassay

1. Materials and Reagents:

- Y-tube or four-arm olfactometer
- Purified and humidified air source with flow meters
- Odor source chambers
- Filter paper discs
- **n-Nonanoylmorpholine** solutions of varying concentrations in a volatile solvent (e.g., hexane or acetone)
- Solvent control
- Host attractant (optional, for testing attraction-inhibition; e.g., a human hand, CO₂)
- Test insects (e.g., mosquitoes, flies)

2. Experimental Workflow:



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Caption: Workflow for a Y-tube olfactometer bioassay to test for spatial repellency.

3. Detailed Steps:

- **Odor Source Preparation:** Apply a known amount of **n-Nonanoylmorpholine** solution to a filter paper disc and allow the solvent to evaporate. A control disc is treated with the solvent only.
- **Olfactometer Setup:** Place the treated filter paper in one arm of the olfactometer and the control in the other. Connect the arms to a purified, humidified air source with a constant flow rate.
- **Insect Introduction:** Release a single insect at the base of the Y-tube.
- **Observation:** Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.
- **Replication:** Repeat the assay with a sufficient number of insects to achieve statistical power. The positions of the treatment and control arms should be swapped periodically to avoid positional bias.
- **Data Analysis:** The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square test or a similar statistical method to determine if there is a significant preference or avoidance. A Repellency Index (RI) can be calculated.

Field Bioassays

Field trials are essential to validate laboratory findings under real-world conditions, where environmental factors such as temperature, humidity, and wind can influence repellent efficacy.

Protocol: Field Efficacy Trial

1. Materials and Reagents:

- Formulated **n-Nonanoylmorpholine** product (e.g., lotion, spray)
- Placebo formulation (lotion or spray without the active ingredient)
- Positive control (e.g., commercial DEET-based product)

- Human volunteers
- Mosquito landing/biting collection equipment (e.g., aspirators)
- Data collection forms
- Appropriate ethical review and informed consent from volunteers

2. Experimental Design:

- Site Selection: Choose a location with a high population of the target insect species.
- Volunteer Recruitment: Recruit a sufficient number of volunteers.
- Treatment Application: Randomly assign treatments (**n-Nonanoylmorpholine**, placebo, positive control) to volunteers. Apply a standardized amount of the formulation to exposed skin (e.g., lower legs).
- Exposure: Volunteers are exposed to the natural insect population for a defined period (e.g., 15-30 minutes) at regular intervals (e.g., hourly).
- Data Collection: During exposure periods, trained collectors count the number of insects landing on and biting the treated areas of each volunteer.
- Data Analysis: The landing and biting rates for the **n-Nonanoylmorpholine**-treated group are compared to the placebo and positive control groups. The percent repellency can be calculated for each time point.

Assessing Synergistic Effects

Combining repellents can sometimes lead to a synergistic effect, where the combined repellency is greater than the sum of the individual repellents. This is a valuable area of investigation for developing more effective repellent formulations.

To assess the synergy of **n-Nonanoylmorpholine** with another repellent (e.g., DEET), the bioassays described above can be adapted. For example, in an arm-in-cage test, formulations containing **n-Nonanoylmorpholine** alone, DEET alone, and a combination of the two would be

tested. Synergy would be indicated if the CPT of the combination is significantly longer than the CPTs of the individual components.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of **n-Nonanoylmorpholine** as an insect repellent. By adhering to standardized methodologies, researchers can generate reliable and comparable data on its efficacy, dose-response, and duration of protection. While further research is needed to fully elucidate its mechanism of action and to broaden the scope of its tested efficacy against various arthropod vectors, **n-Nonanoylmorpholine** remains a compound of interest in the ongoing search for safe and effective personal protectants.

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